molecular formula C16H11NO3 B1239621 Furofoline I CAS No. 6254-22-4

Furofoline I

Cat. No. B1239621
CAS RN: 6254-22-4
M. Wt: 265.26 g/mol
InChI Key: ZFFUGPKCSIVPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furofoline I is a member of acridines. It derives from an acridone.
Furofoline, also known as furacridone, belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety. Furofoline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, furofoline is primarily located in the membrane (predicted from logP). Outside of the human body, furofoline can be found in herbs and spices. This makes furofoline a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Modulatory Actions on Ionic Currents in Cells : One study explored the effects of Sesamin and Sesamolin, major furofuran lignans (similar to Furofoline I), on different types of ionic currents in electrically excitable cells. The research demonstrated that these lignans can block multiple ion currents, which may be crucial for the functional activities of various cells in vivo (Kuo, Kao, Lee, & Wu, 2020).

  • Antitumor Effects : Another study investigated the role of excess folates and deoxyinosine on the activity and site of action of 5-fluorouracil. This research can provide insights into how furofuran lignans like Furofoline I might interact with other substances to affect drug potency and action sites in cancer cells (Evans, Laskin, & Hakala, 1981).

  • Pharmacological Modulation : A study on pharmacological modulation highlighted the role of reduced folates in potentiating the antitumor activity of drugs like 5-fluorouracil. This research is relevant to understanding the potential of Furofoline I in similar pharmacological applications (Mini, Trave, Rustum, & Bertino, 1990).

  • NMR Assignments of Lignans : Research on the NMR assignments of furofuran lignans from sesame seeds provides a foundational understanding of the chemical structure and properties of compounds like Furofoline I, which is essential for their application in scientific research (Kang, Kim, Jung, & Kim, 1995).

  • Plant Growth Regulatory Activity : A study evaluated the plant growth regulatory activity of furofuran lignan, revealing its potential application in agriculture and plant sciences. The research found different activity levels between (+)- and (-)-enantiomers of the compound, suggesting specificity in its biological effects (Yamauchi, Ichikawa, Nishiwaki, & Shuto, 2015).

properties

CAS RN

6254-22-4

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

5-hydroxy-11-methylfuro[2,3-c]acridin-6-one

InChI

InChI=1S/C16H11NO3/c1-17-11-5-3-2-4-9(11)16(19)14-12(18)8-13-10(15(14)17)6-7-20-13/h2-8,18H,1H3

InChI Key

ZFFUGPKCSIVPEI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C=C3O)OC=C4

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C=C3O)OC=C4

melting_point

245-246°C

Other CAS RN

62541-22-4

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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